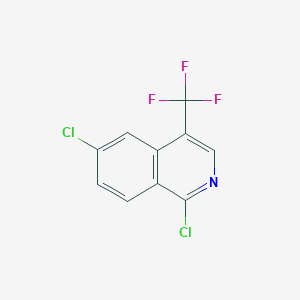
1,6-Dichloro-4-(trifluoromethyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dichloro-4-(trifluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H4Cl2F3N and a molecular weight of 266.05 g/mol . This compound belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. Isoquinolines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 1,6-Dichloro-4-(trifluoromethyl)isoquinoline can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Analyse Chemischer Reaktionen
1,6-Dichloro-4-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound, involving the formation of carbon–carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,6-Dichloro-4-(trifluoromethyl)isoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and interactions.
Wirkmechanismus
The mechanism of action of 1,6-Dichloro-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1,6-Dichloro-4-(trifluoromethyl)isoquinoline can be compared with other similar compounds, such as:
1,3-Dichloro-6-fluoroisoquinoline: This compound has a similar structure but with a fluorine atom instead of a trifluoromethyl group.
Other Fluorinated Isoquinolines: Various fluorinated isoquinolines have been synthesized and studied for their unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H4Cl2F3N |
|---|---|
Molekulargewicht |
266.04 g/mol |
IUPAC-Name |
1,6-dichloro-4-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-7(3-5)8(10(13,14)15)4-16-9(6)12/h1-4H |
InChI-Schlüssel |
YODZIVQOVRKIHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=CN=C2Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11816389.png)



![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)
![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)



![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11816457.png)



